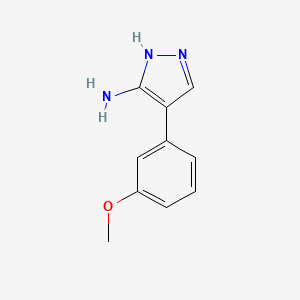

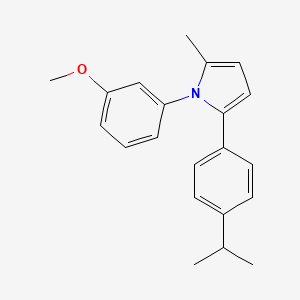

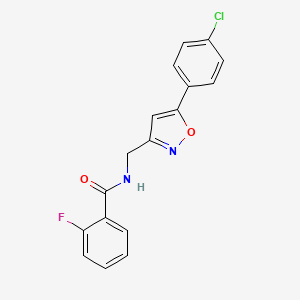

![molecular formula C5H10N2O2S B2389638 (3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide CAS No. 949100-19-0](/img/structure/B2389638.png)

(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide

カタログ番号 B2389638

CAS番号:

949100-19-0

分子量: 162.21

InChIキー: WAAHHQKAZGVTHU-WHFBIAKZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their notable biological properties, especially their cytotoxic effects .

Synthesis Analysis

Synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides are scarce and can be divided into two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is a five-membered ring system containing a sulfur atom and two nitrogen atoms .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, the thiol group of azoles can be treated with ethyl chloroacetate, followed by a reaction with hydrazine hydrate to provide acid hydrazide derivatives .Physical And Chemical Properties Analysis

Thiazoles are known to be nitrogen-rich heterocyclic compounds. They have similar chemical and physical properties to pyridine and pyrimidine .科学的研究の応用

Synthesis and Reactivity

- The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles, as demonstrated by Sutcliffe et al. (2000), highlight their use as thiocarbonyl ylides in reactions with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes, showcasing their versatility in organic synthesis (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000). Similarly, novel syntheses of variably substituted pyrrolo[2,3-d]thiazoles were reported by Koolman, Heinrich, & Reggelin (2010), emphasizing the structure's potential in diversifying chemical libraries (Koolman, Heinrich, & Reggelin, 2010).

Anti-inflammatory and Anticancer Applications

- The exploration of 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles against breast cancer, particularly the triple-negative subtype, by Santos et al. (2014), underscores the potential of these compounds in cancer therapy. The study demonstrated significant in vitro cytotoxicity against various human breast cancer cell lines, suggesting a promising direction for future anticancer drug development (Santos et al., 2014). Maddila, Gorle, Sampath, & Lavanya (2016) also reported on the anti-inflammatory activity of 1,3,4-thiadiazole derivatives, further exemplifying the therapeutic versatility of compounds based on the pyrrolo[thiazole] framework (Maddila, Gorle, Sampath, & Lavanya, 2016).

Structural and Conformational Studies

- Research on the crystal structure, packing, and Hirshfeld surface analysis of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one by Grinev et al. (2019) provides insights into the non-covalent interactions stabilizing these molecules, which can inform the design of new compounds with optimized properties (Grinev, Linkova, Vasilchenko, & Egorova, 2019).

Antistress and Antiprotozoal Activities

- The synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones for anti-stress activity, as studied by Badru, Anand, & Singh (2012), demonstrate the potential of these derivatives as lead molecules for the development of new anti-stress agents (Badru, Anand, & Singh, 2012). Dürüst, Karakuş, Kaiser, & Taşdemir (2012) explored the anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, indicating the broad spectrum of biological activities these structures may exhibit (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c8-10(9)5-3-6-1-4(5)2-7-10/h4-7H,1-3H2/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHHQKAZGVTHU-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNS(=O)(=O)C2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNS(=O)(=O)[C@H]2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

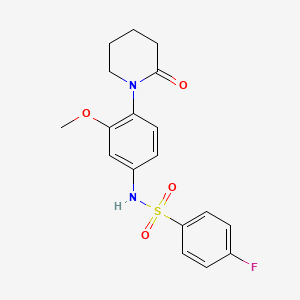

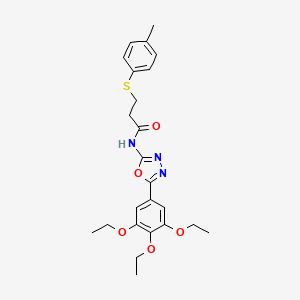

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)

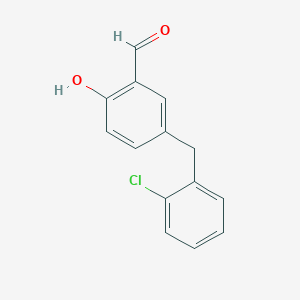

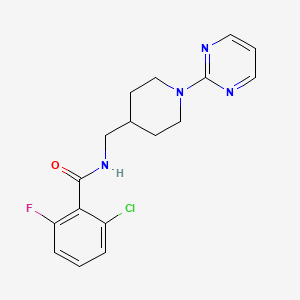

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)

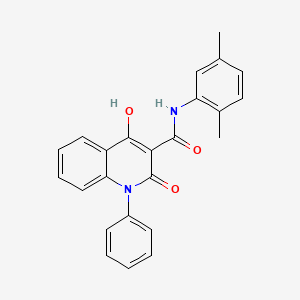

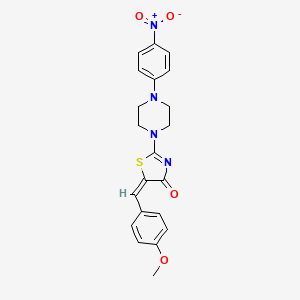

![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)